molecular formula C4H4BrNO2 B6241100 4-amino-3-bromo-2,5-dihydrofuran-2-one CAS No. 1422514-56-4

4-amino-3-bromo-2,5-dihydrofuran-2-one

Cat. No. B6241100
CAS RN: 1422514-56-4
M. Wt: 178
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-bromo-2,5-dihydrofuran-2-one is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with a wide range of applications and is used in a variety of disciplines, including chemistry, biochemistry, and pharmacology. This compound has been studied extensively and has been found to have interesting properties, including the ability to act as a catalyst in certain reactions, to act as a ligand in the formation of complexes, and to act as a substrate in certain biochemical reactions.

Scientific Research Applications

4-amino-3-bromo-2,5-dihydrofuran-2-one is used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of the mechanism of action of certain drugs, and the study of the biochemical and physiological effects of certain compounds. This compound has also been used in the synthesis of certain drugs, such as the anti-cancer drug, doxorubicin.

Mechanism of Action

The mechanism of action of 4-amino-3-bromo-2,5-dihydrofuran-2-one is not well understood. However, it is believed to act as a catalyst in certain reactions, to act as a ligand in the formation of complexes, and to act as a substrate in certain biochemical reactions. It is also believed to have some anti-inflammatory properties, although this has not been proven.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-3-bromo-2,5-dihydrofuran-2-one are not well understood. However, it is believed to have some anti-inflammatory properties, although this has not been proven. It is also believed to have some anti-cancer properties, although this has not been proven.

Advantages and Limitations for Lab Experiments

4-amino-3-bromo-2,5-dihydrofuran-2-one is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, its availability in a variety of forms, and its stability in a variety of conditions. Its limitations include its reactivity in certain conditions and its potential toxicity.

Future Directions

The potential future directions for 4-amino-3-bromo-2,5-dihydrofuran-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in the synthesis of other compounds may also be beneficial. Finally, further research into the potential toxicity of this compound and its potential interactions with other compounds is also necessary.

Synthesis Methods

4-amino-3-bromo-2,5-dihydrofuran-2-one can be synthesized through a variety of methods, including the reaction of 2,5-dihydrofuran-2-one with bromine and an amine. This reaction occurs in the presence of a catalyst, such as palladium or copper chloride, and yields 4-amino-3-bromo-2,5-dihydrofuran-2-one as the product. This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and can be carried out at room temperature or at elevated temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-bromo-2,5-dihydrofuran-2-one involves the bromination of 4-amino-2,5-dihydrofuran-2-one followed by the reduction of the resulting bromo compound.", "Starting Materials": [ "4-amino-2,5-dihydrofuran-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Bromination of 4-amino-2,5-dihydrofuran-2-one using bromine in the presence of sodium hydroxide to yield 4-amino-3-bromo-2,5-dihydrofuran-2-one.", "Step 2: Reduction of 4-amino-3-bromo-2,5-dihydrofuran-2-one using hydrogen gas and palladium on carbon as a catalyst to yield 4-amino-3-hydroxy-2,5-dihydrofuran-2-one." ] }

CAS RN

1422514-56-4

Product Name

4-amino-3-bromo-2,5-dihydrofuran-2-one

Molecular Formula

C4H4BrNO2

Molecular Weight

178

Purity

95

Origin of Product

United States

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